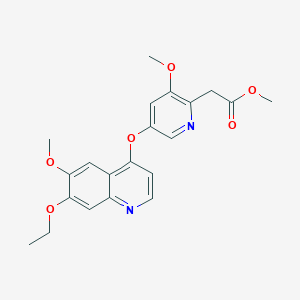

Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate

Description

Properties

Molecular Formula |

C21H22N2O6 |

|---|---|

Molecular Weight |

398.4 g/mol |

IUPAC Name |

methyl 2-[5-(7-ethoxy-6-methoxyquinolin-4-yl)oxy-3-methoxypyridin-2-yl]acetate |

InChI |

InChI=1S/C21H22N2O6/c1-5-28-20-10-15-14(9-19(20)26-3)17(6-7-22-15)29-13-8-18(25-2)16(23-12-13)11-21(24)27-4/h6-10,12H,5,11H2,1-4H3 |

InChI Key |

WIKFPLHUSLAYQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=NC=CC(=C2C=C1OC)OC3=CC(=C(N=C3)CC(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Moiety: Starting with a suitable precursor, the quinoline ring can be synthesized through a series of cyclization reactions.

Formation of the Pyridine Moiety: The pyridine ring can be synthesized separately and then functionalized with methoxy groups.

Coupling Reaction: The quinoline and pyridine moieties are then coupled through an appropriate linker, such as an ester bond, to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the quinoline or pyridine rings, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions ortho or para to the methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydro derivatives.

Substitution Products: Halogenated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate as a candidate for anticancer therapy. The compound has been evaluated for its ability to inhibit specific protein kinases involved in cancer cell proliferation.

Case Study: Protein Kinase Inhibition

In a study published in a peer-reviewed journal, the compound demonstrated significant inhibitory activity against certain protein kinases, which are critical in regulating cell growth and survival. The results indicated that this compound could effectively reduce tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for various cancers .

Modulation of Cellular Activities

The compound has also been investigated for its role in modulating cellular activities beyond cancer treatment. Its ability to influence signaling pathways related to inflammation and apoptosis has garnered attention.

Case Study: Anti-inflammatory Properties

Research has shown that this compound can downregulate inflammatory cytokines in cellular models. This effect was attributed to its interaction with specific receptors involved in inflammatory responses, highlighting its potential use in treating inflammatory diseases .

Pharmacological Studies

Pharmacological studies have focused on the compound's bioavailability and pharmacokinetic properties. Understanding these properties is crucial for evaluating its effectiveness as a drug candidate.

Data Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| Distribution | Wide distribution in tissues |

| Metabolism | Hepatic metabolism |

| Excretion | Renal excretion |

Mechanism of Action

The mechanism of action of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine moieties could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Research Findings and Implications

- Quinoline derivatives: Demonstrated efficacy in antimalarial and anticancer contexts due to intercalation and enzyme inhibition .

- Ester functionalities : Critical for prodrug activation, as seen in Compound B and intermediates like Eribulin Mesylate .

- Structural trade-offs : While the target compound’s complexity may enhance target affinity, it risks reduced solubility and metabolic instability compared to simpler analogs like Compound B.

Q & A

Q. What are the key considerations for optimizing the synthesis yield of Methyl 2-(5-((7-ethoxy-6-methoxyquinolin-4-yl)oxy)-3-methoxypyridin-2-yl)acetate?

Synthetic optimization requires careful control of reaction conditions. For example:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution reactions involving the quinoline and pyridine moieties .

- Catalysts : Use of anhydrous ZnCl₂ or similar Lewis acids can accelerate cyclization steps, as demonstrated in analogous heterocyclic syntheses .

- Temperature : Stepwise heating (e.g., reflux at 80–100°C) minimizes side reactions, particularly ester hydrolysis .

Yield improvements (>80%) are achievable by monitoring intermediates via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A multi-technique approach is recommended:

- NMR : Compare δ values for methoxy (3.8–4.0 ppm), ethoxy (1.3–1.5 ppm for CH₃; 4.0–4.2 ppm for CH₂), and acetate (2.1–2.3 ppm) groups with reference data for structurally similar compounds .

- HRMS : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z ≈ 465.18) and fragmentation patterns .

- IR : Confirm ester C=O stretches (~1740 cm⁻¹) and aryl ether C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the quinoline and pyridine rings in this compound?

The electron-donating methoxy and ethoxy groups on the quinoline ring increase electron density, enhancing nucleophilic aromatic substitution (NAS) at the 4-position. Conversely, the pyridine ring’s electron-withdrawing acetate group directs electrophilic attacks to the 5-position. Computational studies (e.g., DFT) or Hammett plots can quantify these effects, as shown in analogous systems .

Q. What experimental strategies resolve contradictions in reported bioactivity data for structurally similar compounds?

- Dose-response profiling : Test the compound across a wide concentration range (nM to μM) to identify non-monotonic effects, as seen in quinoline derivatives .

- Target specificity assays : Use kinase profiling panels or CRISPR-based gene knockout models to differentiate on-target vs. off-target effects .

- Metabolic stability : Compare half-life in microsomal assays (e.g., human liver microsomes) to rule out false negatives due to rapid degradation .

Q. How can researchers design stability studies to assess degradation pathways under physiological conditions?

- Forced degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions, then analyze degradants via LC-MS .

- Temperature-dependent studies : Store at 4°C, 25°C, and 40°C for 1–6 months to identify thermal degradation products (e.g., ester hydrolysis to carboxylic acid) .

- Buffer compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to predict in vivo behavior .

Methodological Challenges in Data Interpretation

Q. What analytical techniques are critical for distinguishing regioisomers formed during synthesis?

- 2D NMR (COSY, NOESY) : Resolve overlapping signals from regioisomeric pyridine or quinoline substitutions .

- X-ray crystallography : Resolve ambiguity in substitution patterns, as demonstrated for methoxyphenyl-acetate derivatives .

- Chiral HPLC : Separate enantiomers if asymmetric synthesis introduces stereocenters .

Q. How can researchers address discrepancies in reported melting points for this compound?

- Purification protocols : Recrystallize using solvents like ethanol or ethyl acetate to remove impurities that depress melting points .

- DSC analysis : Measure melting transitions with differential scanning calorimetry to account for polymorphic forms .

Structure-Activity Relationship (SAR) Considerations

Q. What functional groups are critical for modulating biological activity, and how can they be modified?

- Quinoline 7-ethoxy group : Replacement with bulkier alkoxy groups (e.g., isopropoxy) may enhance target binding but reduce solubility .

- Pyridine 3-methoxy group : Substitution with electron-withdrawing groups (e.g., Cl, CN) can improve metabolic stability .

- Acetate ester : Hydrolysis to carboxylic acid may alter pharmacokinetics; pro-drug strategies can mitigate rapid clearance .

Computational and Modeling Approaches

Q. How can molecular docking predict interactions between this compound and potential protein targets?

- Target selection : Prioritize kinases or GPCRs based on structural homology to known quinoline-binding proteins .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on H-bonding with methoxy/ethoxy groups and π-π stacking with aromatic residues .

- MD simulations : Validate docking results with 100-ns simulations to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.